4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core, a bicyclic scaffold combining thiophene and piperidine rings. Key substituents include:
- A benzoyl group at position 2.
- A benzyl group at position 6 of the tetrahydrothienopyridine ring.
- A cyano (-CN) substituent at position 2.
- A hydrochloride salt form enhancing solubility.
Its synthesis likely involves benzoylation of an amine intermediate, analogous to methods described in .
Properties
IUPAC Name |
4-benzoyl-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2S.ClH/c30-17-25-24-15-16-32(18-20-7-3-1-4-8-20)19-26(24)35-29(25)31-28(34)23-13-11-22(12-14-23)27(33)21-9-5-2-6-10-21;/h1-14H,15-16,18-19H2,(H,31,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHMBPOEDZKJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thienopyridine Core: The synthesis begins with the preparation of the thienopyridine core through a cyclization reaction involving a suitable precursor, such as a cyanoacetamide derivative.
Benzoylation: The benzoyl group is introduced through an acylation reaction using benzoyl chloride in the presence of a catalyst such as pyridine.
Final Assembly: The final step involves the coupling of the benzoylated thienopyridine with a suitable amine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The compound’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from analogs with other heterocyclic systems:
Impact on Activity :
Substituent Effects
Substituents critically influence physicochemical and pharmacological properties:
Pharmacological and Physicochemical Profiles
Hypothetical data based on structural analogs:
Key Observations :
- The hydrochloride salt in the target compound enhances solubility relative to neutral analogs.
- Higher lipophilicity (LogP ~3.8) suggests superior blood-brain barrier penetration vs. carboxylate-containing analogs.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of tetrahydrothieno[2,3-c]pyridine precursors with benzoylbenzamide derivatives. Key steps include:
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to form the benzamide linkage .
- Cyano group introduction : Controlled nitrile addition via nucleophilic substitution or cyanation reagents .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, monitored by HPLC for purity (>95%) . Critical parameters include temperature control (0–5°C for sensitive steps) and solvent selection (DMF or THF for solubility) .
Q. Which analytical techniques are essential for characterizing its purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, cyano groups) and assess stereochemistry .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to quantify purity and detect byproducts .
- Mass spectrometry (HRMS) : Accurate mass determination for molecular formula validation .
Q. How is the crystal structure resolved, and what software is recommended for analysis?
Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What are the solubility and stability profiles under varying pH and storage conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Adjust pH with HCl/NaOH for aqueous solubility studies .
- Stability : Store at -20°C under desiccation; sensitive to prolonged light exposure and moisture, leading to hydrolysis of the cyano group .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in synthetic yields across batches?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent ratios) to identify critical factors .
- Byproduct analysis : Use LC-MS to trace impurities (e.g., de-cyanated derivatives) and adjust reaction conditions (e.g., reduce excess benzoyl chloride) .
- Replication : Perform triplicate runs under optimized conditions to confirm reproducibility .
Q. How to address contradictory biological activity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation optimization : Use nanoencapsulation or PEGylation to enhance bioavailability .
- Target engagement studies : Employ SPR or cellular thermal shift assays (CETSA) to verify binding in vivo .
Q. What challenges arise in structural elucidation when crystallographic data is ambiguous?
- Complementary techniques : Pair X-ray data with DFT calculations to validate tautomeric forms or disordered regions .
- MicroED : Apply electron diffraction for nanocrystals unsuitable for traditional X-ray methods .
Q. How can computational modeling enhance the understanding of its mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to biological targets (e.g., kinases) .
- MD simulations : Analyze ligand-protein dynamics (100 ns trajectories) to assess stability and identify key residues .
Q. What experimental designs are optimal for evaluating its selectivity against off-target proteins?
- Panel screening : Test against a broad panel of enzymes/receptors (e.g., Eurofins Cerep panels) at 10 µM .
- Kinome-wide profiling : Use kinase profiling services (e.g., DiscoverX) to quantify IC₅₀ values .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
